molecular formula C12H17ClN4 B8657320 2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine

2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine

Cat. No. B8657320
M. Wt: 252.74 g/mol
InChI Key: DZFZTFPOGCVSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C12H17ClN4/c13-11-7-14-8-12(15-11)17-6-5-16-4-2-1-3-10(16)9-17/h7-8,10H,1-6,9H2

InChI Key

DZFZTFPOGCVSMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCN(CC2C1)C3=CN=CC(=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of octahydro-2H-pyrido[1,2-a]pyrazine (4 gm, 0.029 moles), 2,6-dichloropyrazine (4.28 gm, 0.029 moles) and triethylamine (8 ml. 0.06 moles) in 75 ml of acetonitrile is heated under reflux for 4 hours. After cooling, the precipitate is filtered off and washed with a little acetonitrile. The filtrate is concentrated under reduced pressure and the resulting residue is partitioned between water and ether. The aqueous layer is made basic with potassium carbonate and extracted 3 times with 100 ml. portions of ether. The combined ether layer is washed with saline and dried over sodium sulfate. After filtering off the drying agent the clear filtrate is made acidic with dry hydrogen chloride gas. The precipitate is filtered off, washed with ether and dried. After two crystallizations from ethanol there is obtained a 4.5 gm (54 percent) yield of title compound, m.p. 298°-301° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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